molecular formula C6H4BrNO2 B021943 3-Bromopyridine-2-carboxylic Acid CAS No. 30683-23-9

3-Bromopyridine-2-carboxylic Acid

Cat. No. B021943
Key on ui cas rn: 30683-23-9
M. Wt: 202.01 g/mol
InChI Key: KBDIRPOTVAODSA-UHFFFAOYSA-N
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Patent
US08530663B2

Procedure details

H2SO4 (1.2 mL, 23.4 mmol, 1.0 eq.) was added to a solution of 3-bromopyridine-2-carboxylic acid (4.7 g, 23.4 mmol, 1.0 eq.) in MeOH (50 mL). The resulting solution was stirred for 14 hours while the temperature was maintained at reflux in an oil bath. The mixture was cooled to room temperature and concentrated under vacuum. The residue was dissolved in EtOAc (50 mL) and the pH was adjusted to 10 with Na2CO3 (5 mol/L). The resulting solution was extracted with EtOAc (100 mL). The organic layer was washed with water (1×100 mL) and saturated aqueous NaCl (2×100 mL), dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with EtOAc/PE (1:20) to yield 3-bromopyridine-2-carboxylic acid methyl ester (4.0 g) as a yellow liquid.
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Br:6][C:7]1[C:8]([C:13]([OH:15])=[O:14])=[N:9][CH:10]=[CH:11][CH:12]=1.[CH3:16]O>>[CH3:16][O:14][C:13]([C:8]1[C:7]([Br:6])=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:15]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 14 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in an oil bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (1×100 mL) and saturated aqueous NaCl (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluted with EtOAc/PE (1:20)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC(=O)C1=NC=CC=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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